![molecular formula C17H18N2O3 B6043104 2-methyl-5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6043104.png)

2-methyl-5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

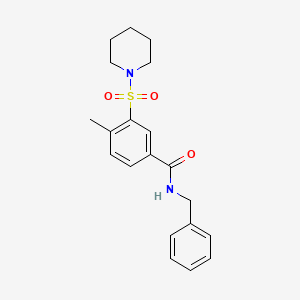

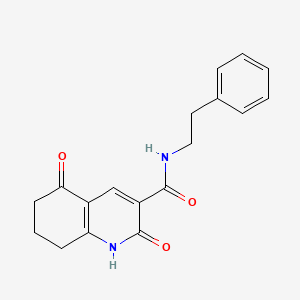

This compound belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .

Synthesis Analysis

Quinolines can be synthesized by several methods. One of the most common methods is the Friedländer synthesis, which involves the condensation of 2-aminobenzylamine with a carbonyl compound such as a ketone or aldehyde . Another method is the Skraup synthesis, which involves the condensation of aniline, glycerol, and sulfuric acid .Molecular Structure Analysis

The molecular structure of quinolines consists of a fused benzene and pyridine ring. In the case of “2-methyl-5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one”, there are additional functional groups attached to the quinoline core, including a methyl group at the 2-position, a morpholinylcarbonyl group at the 5-position, and a pyrrolo group fused to the quinoline core .Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific chemical structure. In general, quinolines are aromatic and relatively stable. They are often yellowish in color and have a characteristic, unpleasant odor .作用機序

Target of Action

The primary targets of 2-methyl-5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one are the blood coagulation factors Xa and XIa . These factors play a crucial role in the blood coagulation cascade, a complex process that prevents excessive bleeding when a blood vessel is injured .

Mode of Action

This compound acts as a dual inhibitor of coagulation factors Xa and XIa . By inhibiting these factors, it can suppress thrombosis, the formation of blood clots within a blood vessel, thereby preventing blockages in the blood flow .

Biochemical Pathways

The inhibition of factors Xa and XIa affects the blood coagulation cascade, a biochemical pathway that leads to the formation of a clot . Factor Xa is a key player in this cascade, and its inhibition can prevent the conversion of prothrombin to thrombin, a crucial step in clot formation . Similarly, factor XIa is involved in the activation of factor IX, another important step in the coagulation cascade .

Result of Action

The result of the compound’s action is the prevention of thrombosis, which can lead to conditions such as deep vein thrombosis, pulmonary embolism, and stroke . By inhibiting factors Xa and XIa, the compound can prevent the formation of blood clots, thereby reducing the risk of these conditions .

Action Environment

The action of this compound can be influenced by various environmental factors For instance, the presence of other drugs, the patient’s health status, and genetic factors can all affect the compound’s efficacy and stability.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-methyl-10-(morpholine-4-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-11-9-12-3-2-4-13-15(12)19(11)10-14(16(13)20)17(21)18-5-7-22-8-6-18/h2-4,10-11H,5-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSCXMGTQAYSII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(3-methoxybenzyl)oxy]-1-(2-pyridinylmethyl)-4-(1,3-thiazol-5-ylcarbonyl)-1,4-diazepan-2-one](/img/structure/B6043023.png)

![N-(3'-methyl-3-biphenylyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinecarboxamide](/img/structure/B6043055.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6043067.png)

![1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6043077.png)

![[1-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]piperidin-4-yl]-thiophen-2-ylmethanol](/img/structure/B6043082.png)

![1-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride](/img/structure/B6043085.png)

![3-(4-fluorophenyl)-5-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6043093.png)

![methyl 6-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidine-1-carbonyl]pyridine-3-carboxylate](/img/structure/B6043097.png)

![1-(1-{[6-(4-hydroxyphenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B6043099.png)